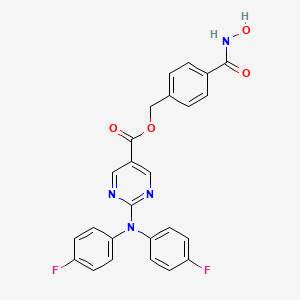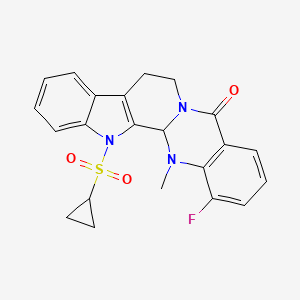
Insecticidal agent 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Insecticidal agent 7, also known as Compound 21m, is a chemical compound used primarily as an insecticide. It targets the insect ryanodine receptors, which are crucial for muscle contraction in insects. This compound is known for its high efficacy against pests like the Plutella xylostella (diamondback moth) and exhibits good selectivity and low toxicity towards non-target organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The active ingredient is then formulated with auxiliary materials to enhance its stability, efficacy, and ease of application .
Analyse Chemischer Reaktionen
Types of Reactions: Insecticidal agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Insecticidal agent 7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the role of ryanodine receptors in insect physiology and behavior.
Medicine: Investigated for its potential use in developing new drugs targeting similar receptors in humans.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies
Wirkmechanismus
The primary mechanism of action of insecticidal agent 7 involves its binding to the ryanodine receptors in insects. This binding disrupts calcium ion regulation within the muscle cells, leading to uncontrolled muscle contractions, paralysis, and eventually death of the insect. The specificity of this compound for insect ryanodine receptors ensures minimal impact on non-target organisms .
Vergleich Mit ähnlichen Verbindungen
Flubendiamide: Another insecticide targeting ryanodine receptors but with a different chemical structure.
Chlorantraniliprole: A widely used insecticide with a similar mode of action but different selectivity and toxicity profiles.
Uniqueness: Insecticidal agent 7 stands out due to its high selectivity for insect ryanodine receptors and low toxicity towards non-target organisms. This makes it a valuable tool in integrated pest management strategies, reducing the environmental impact and promoting sustainable agriculture .
Eigenschaften
Molekularformel |
C22H20FN3O3S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
3-cyclopropylsulfonyl-19-fluoro-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one |
InChI |
InChI=1S/C22H20FN3O3S/c1-24-19-16(6-4-7-17(19)23)22(27)25-12-11-15-14-5-2-3-8-18(14)26(20(15)21(24)25)30(28,29)13-9-10-13/h2-8,13,21H,9-12H2,1H3 |
InChI-Schlüssel |
HDOAPWYXPBOESQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C(=CC=C4)F)C5=CC=CC=C5N3S(=O)(=O)C6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


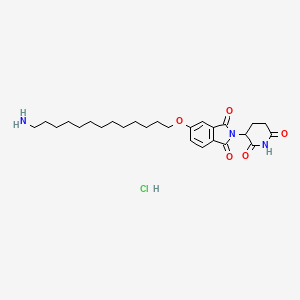
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)




![(3Z)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12372073.png)
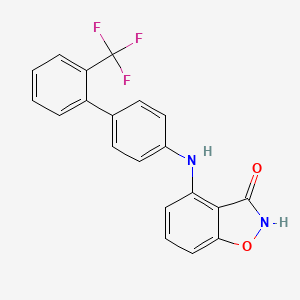
![N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide](/img/structure/B12372081.png)

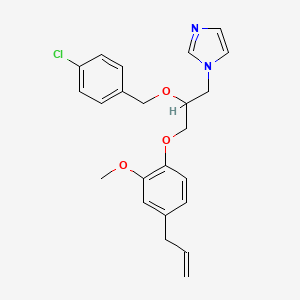

![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)
